molecular formula C19H13Cl2N3S B2751431 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 476675-68-0

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No. B2751431
CAS RN: 476675-68-0
M. Wt: 386.29
InChI Key: OIYHFCDKNPUUKL-JLHYYAGUSA-N
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Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The reduction of similar compounds, such as (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, using lithium aluminum hydride has been explored to afford derivatives with potential applications in organic synthesis and materials science. The structural confirmation of these derivatives, including their stereochemistry, has been achieved through X-ray diffraction analysis (Frolov et al., 2005).

Optical Properties and Application Prospects

New fluorescent thiazoles have been designed and synthesized based on a core structure related to the compound . These thiazolyl-2-acrylonitriles exhibit a range of fluorescent colors and have potential applications in bioimaging and as fluorescent markers due to their good penetration into living cells and accumulation in specific cellular locations (Eltyshev et al., 2021).

Corrosion Inhibition

Some derivatives of thiadiazoles, closely related to the structure of the query compound, have demonstrated efficacy as corrosion inhibitors for metals in acidic solutions. Their inhibition properties and the potential correlation with quantum chemical parameters have been studied, indicating their applicability in protecting metals against corrosion (Bentiss et al., 2007).

Biological Activities

Although your requirements exclude details on drug use, dosage, and side effects, it's noteworthy to mention that related research explores the synthesis of compounds for potential biological applications. These studies aim at understanding the chemical basis of their activities and synthesizing new derivatives with enhanced properties for various applications, including antimicrobial and anticancer activities.

Electrochemical Properties

The electrochemical behavior and polymerization of benzobis(thiadiazole)-based monomers, related to the compound , have been studied for applications in electrochromic devices and materials science. These studies explore the bandgap and redox states of polymers derived from such monomers, highlighting their potential in electronic and optoelectronic applications (Abdulrazzaq et al., 2017).

properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c1-12-2-5-15(6-3-12)23-10-13(9-22)19-24-18(11-25-19)16-7-4-14(20)8-17(16)21/h2-8,10-11,23H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYHFCDKNPUUKL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

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